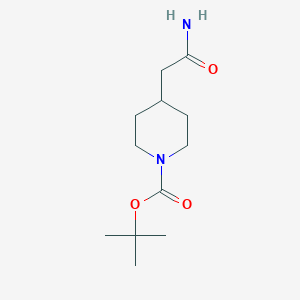

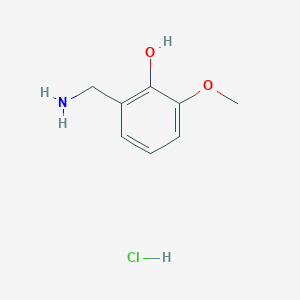

2-(Aminomethyl)-6-methoxyphenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are used in a variety of applications, including as building blocks in organic synthesis . Methoxyphenols are a type of phenolic compounds with a methoxy group attached to the phenol ring. They are often involved in various biological activities .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves the reaction of amines with other functional groups . For example, 2-Picolylamine, a similar compound, is usually prepared by hydrogenation of 2-cyano pyridine .

Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be analyzed using various techniques such as NMR spectroscopy . The ChemSpider database provides molecular formula and weight for similar compounds .

Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo protodeboronation, a type of reaction involving the removal of a boron group .

Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can be analyzed using various techniques. For example, the Dean-Stark apparatus can be used for the determination of moisture content .

Scientific Research Applications

Catalyst for Various Reactions

Similar to other boronic acid derivatives, this compound can serve as a versatile reagent for compound synthesis, a catalyst for various reactions .

Ligand for Protein and Enzyme Investigations

The compound can act as a ligand for protein and enzyme studies, elucidating their structures and mechanisms .

Mechanism of Action

Target of Action

The primary target of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is bacterial membranes . This compound is thought to interact with these membranes, leading to changes in their permeability .

Mode of Action

2-(Aminomethyl)-6-methoxyphenol hydrochloride interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .

Biochemical Pathways

It is known that the compound’s action on bacterial membranes can disrupt normal cellular processes, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the bioavailability of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is currently unknown.

Result of Action

The result of the action of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is an increase in bacterial membrane permeability . This allows antibiotics to penetrate the bacterial cell more effectively, leading to improved antibacterial activity .

Action Environment

The action of 2-(Aminomethyl)-6-methoxyphenol hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons . Additionally, the presence of other substances, such as antibiotics, can influence the efficacy of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(aminomethyl)-6-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQJWPMYEYQEDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648551 |

Source

|

| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-6-methoxyphenol hydrochloride | |

CAS RN |

141803-91-0 |

Source

|

| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)